molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No.: B1581248
CAS No.: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane is a chemical compound with the formula C4H8Cl2. It is also known by other names such as 1,2-Dichloroisobutane and Isobutylene dichloride .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds . The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 127.012 . It has a boiling point of 380 ± 1 K and a density of 1.095 g/mL at 25 °C . The refractive index is 1.437 .

Scientific Research Applications

Vibrational Analysis

1,2-Dichloro-2-methylpropane has been studied for its vibrational properties using liquid-state IR and Raman spectra, as well as solid-state IR spectra. These studies, which focus on carbon-halogen stretching bands, contribute to the understanding of the compound's molecular behavior in different states (Crowder & Richardson, 1982).

Internal Rotation Study

Research on internal rotation in this compound includes measurements in gaseous, liquid, and solid states, as well as in various solutions. The findings aid in determining equilibrium molecular forms of rotational isomers and their stability in different states (Hayashi et al., 1957).

Crystal Structure Analysis

Studies have investigated the physical properties and crystal structure of related compounds like 1,1,1,2-Tetrachloro-2-methylpropane, which is closely related to this compound. These studies examine aspects like molecular rotation and crystal transitions at different temperatures (Koide et al., 1956).

Conformational Analysis

Conformational analysis of this compound and other dichloroalkanes has been carried out using molecular mechanics calculations, providing insights into the conformational behavior of these compounds (Crowder, 1989).

NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate rotational isomerism in this compound, providing data on energy differences between rotamers and the effects of different solvents (Heatley & Allen, 1969).

Microwave and Far Infra-red Absorption Studies

Research on the microwave and far infra-red absorption spectra of this compound sheds light on the librational and relaxational modes of absorption in dipolar liquids, contributing to the understanding of molecular dynamics (Larkin & Evans, 1974).

Chemical Reactions Involving this compound

Studies also explore the reactions of this compound with other compounds, such as its addition to thiophosgene in the presence of catalysts (Nilsson, 1974).

Magnetic Resonance in Solid State

Proton magnetic resonance absorption measurements of this compound have provided insights into molecular motion within crystal lattices at different temperatures (Koide & Oda, 1967).

Safety and Hazards

1,2-Dichloro-2-methylpropane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1,2-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
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Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, dichloro-2-methyl-
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Record name 1,2-DICHLORO-2-METHYLPROPANE
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Record name 1,2-Dichloro-2-methylpropane
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Record name 1,2-dichloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of 1,2-Dichloro-2-methylpropane in iron-catalyzed reactions?

A1: this compound often acts as an oxidant in iron-catalyzed reactions. [, , , ] This means it facilitates the desired transformation by accepting electrons from the reacting species, enabling the catalytic cycle to proceed.

Q2: Are there specific reaction types where this compound is particularly effective?

A2: Yes, this compound has proven effective in several iron-catalyzed reactions, including:

  • Direct arylation: It enables the coupling of nitrogen-containing aromatic compounds with arylzinc reagents, forming new C-C bonds. [] This reaction is directed by a neighboring nitrogen atom, leading to selective arylation.
  • Olefinic C-H bond activation: It enables the stereospecific substitution of olefinic C-H bonds with aryl Grignard reagents. [] This reaction utilizes a directing group, such as pyridine or imine, for site selectivity.
  • Benzannulation reactions: It facilitates the formation of phenanthrene derivatives from alkynes and specific Grignard reagents (biaryl, heteroarylphenyl, or alkenylphenyl). [] This reaction highlights the potential of this compound in constructing complex polycyclic aromatic structures.

Q3: What are the advantages of using this compound in iron-catalyzed reactions compared to other oxidants?

A3: While a direct comparison with other oxidants is not explicitly discussed in the provided literature, several advantages can be inferred:

  • Mild Reaction Conditions: Reactions employing this compound often proceed under mild conditions, typically at 0 °C or room temperature. [, , ] This is crucial for the synthesis of complex molecules that may be sensitive to harsh conditions.
  • High Reaction Rates: Some reactions exhibit remarkably fast kinetics, reaching completion within minutes. [] This efficiency is valuable for time-sensitive synthetic applications.
  • Tolerance to Functional Groups: The presence of this compound does not appear to hinder the incorporation of various functional groups in the product molecules. [, ] This compatibility broadens the scope of accessible molecules.

Q4: Does the structure of this compound influence its effectiveness in these reactions?

A4: While the provided literature focuses on the application of this compound, understanding the impact of structural modifications on its reactivity would require further investigation. Exploring alternative dichloroalkanes could reveal valuable insights into structure-activity relationships and potentially lead to the discovery of even more effective reagents. []

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